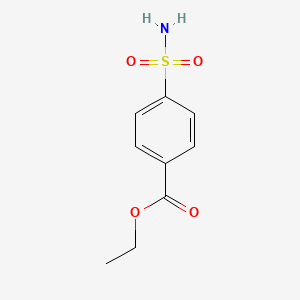

Ethyl 4-sulfamoylbenzoate

概要

説明

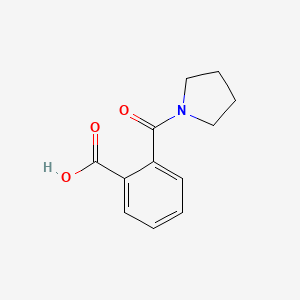

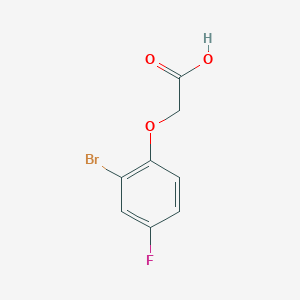

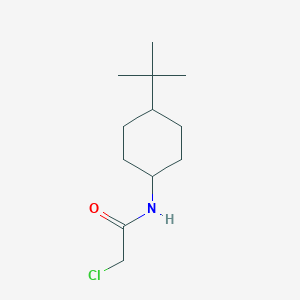

Ethyl 4-sulfamoylbenzoate is a sulfonamide derivative that belongs to the class of benzoic acid derivatives. It has a molecular formula of C9H11NO4S .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .Physical And Chemical Properties Analysis

Ethyl 4-sulfamoylbenzoate has a molecular weight of 229.26 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly mentioned for Ethyl 4-sulfamoylbenzoate in the search results.科学的研究の応用

Crystallography

Ethyl 4-sulfamoylbenzoate: is used in crystallography to determine the crystal structure of related compounds. For instance, its methyl derivative has been analyzed to understand its crystal structure, which is crucial for the development of new materials with specific properties .

Local Anesthetics Development

This compound serves as a precursor in the synthesis of local anesthetics. Researchers have used similar benzoate compounds to design and evaluate new local anesthetics, indicating the potential of Ethyl 4-sulfamoylbenzoate in this field .

Pharmaceutical Research

In pharmaceutical research, Ethyl 4-sulfamoylbenzoate can be a key intermediate in the synthesis of various drugs. Its role in the development of compounds with anesthetic properties is particularly noteworthy .

Bioisostere Formation

The compound is involved in bioisostere formation, where it can replace a part of a molecule to modify its biological activity. This is essential for drug design, allowing for the creation of safer and more effective pharmaceuticals .

Ribonucleotide Reductase Inhibition

Ethyl 4-sulfamoylbenzoate: derivatives have been proposed as potential inhibitors of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. This application is significant in the development of anticancer therapies .

Medicinal Chemistry

In medicinal chemistry, the compound is used to synthesize derivatives that are evaluated for their therapeutic potential. It’s a valuable tool for chemists to create novel treatments for various diseases .

作用機序

Target of Action

Ethyl 4-sulfamoylbenzoate primarily targets the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of deoxynucleotide triphosphates (dNTPs) vital for DNA replication and repair . As cancer cells are dependent on RNR for the de novo dNTP biosynthesis and the overexpression of RNR is a characteristic of many cancer cells, RNR serves as an enticing target for anticancer therapies .

Pharmacokinetics

In silico admet evaluations of similar compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores .

Result of Action

The compound has been found to have a good local anesthetic effect . Specifically, it has been shown to be effective in terms of surface anesthesia, infiltration anesthesia, and block anesthesia . Moreover, it has been proposed as a potential inhibitor of RNR, making it a potential anticancer agent .

特性

IUPAC Name |

ethyl 4-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTXGSKTFDBVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280487 | |

| Record name | ethyl 4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-sulfamoylbenzoate | |

CAS RN |

5446-77-5 | |

| Record name | NSC17131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)